molecular formula C24H24FNO6 B3901646 6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid

6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid

Cat. No.: B3901646
M. Wt: 441.4 g/mol
InChI Key: DJPCOIGKDNUTMT-XDOYNYLZSA-N
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Description

6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a dioxopyrrolidinyl group

Preparation Methods

The synthesis of 6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the fluorophenyl and methoxyphenyl intermediates, followed by their coupling with the dioxopyrrolidinyl group under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different substituents.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups but different additional functional groups.

    Dioxopyrrolidinyl derivatives: Compounds with dioxopyrrolidinyl groups but different side chains. The uniqueness of this compound lies in its specific arrangement of these groups, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO6/c1-32-18-12-8-16(9-13-18)22(29)20-21(15-6-10-17(25)11-7-15)26(24(31)23(20)30)14-4-2-3-5-19(27)28/h6-13,21,29H,2-5,14H2,1H3,(H,27,28)/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPCOIGKDNUTMT-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid
Reactant of Route 2
6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid
Reactant of Route 3
6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid
Reactant of Route 4
6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid
Reactant of Route 5
6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid
Reactant of Route 6
6-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid

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